Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate is a chemical compound characterized by its unique cyclopropane structure, which includes an amino group and a carboxylate functional group. The molecular formula for this compound is C₆H₁₁NO₂, and it has a molecular weight of approximately 115.16 g/mol. The compound features a three-membered cyclopropane ring, which contributes to its reactivity and potential biological activity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and agricultural science.
Research indicates that methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate may interact with biological systems, particularly in relation to plant hormones. Its structural similarity to 1-aminocyclopropane-1-carboxylic acid, a precursor to ethylene—a key plant hormone—suggests potential roles in influencing enzyme activity related to ethylene production. Such interactions may have implications for regulating plant growth and responses to environmental stresses .
The synthesis of methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate typically involves several steps:
Methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate has diverse applications across various fields:
Studies examining the interactions of methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate with biological systems indicate its potential role in enzyme modulation related to ethylene biosynthesis. Such interactions could influence various biochemical pathways, making it a subject of interest for further research in both agricultural and medicinal contexts .
Several compounds share structural similarities with methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Aminocyclopropane-1-carboxylic acid | Cyclopropane ring with a carboxylic acid group | Precursor to ethylene, critical in plant biology |
1-(Aminomethyl)-2-ethylcyclopropane-1-carboxylic acid | Cyclopropane ring with an ethyl group and carboxylic acid | Potential role in enzyme activity modulation |
Methyl 1-methylcyclopropane-1-carboxylate | Cyclopropane ring with an ester functional group | Used as a synthetic intermediate in organic chemistry |
The uniqueness of methyl 1-(aminomethyl)-2-methylcyclopropane-1-carboxylate lies in its combination of an amino group, a methyl substituent on the cyclopropane ring, and a carboxylate functional group. This specific arrangement imparts distinct reactivity and potential biological activity not found in simpler analogs .